molecular formula C8H11NO2 B1582580 Ethyl 1-cyanocyclobutanecarboxylate CAS No. 28246-87-9

Ethyl 1-cyanocyclobutanecarboxylate

Cat. No. B1582580
CAS RN: 28246-87-9
M. Wt: 153.18 g/mol
InChI Key: VPAQDMAYKQBDLT-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclobutanecarboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-cyanocyclobutanecarboxylate consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 1-cyanocyclobutanecarboxylate is a colorless to yellow liquid . It is stored at room temperature .

Scientific Research Applications

Hydrolysis and Decarboxylation

Ethyl 1-cyanocyclobutanecarboxylate, through hydrolysis and subsequent decarboxylation, can form various compounds. The hydrolysis of the ester function leads to decarboxylation, yielding tetraalkoxycyclobutanecarbonitriles. This process also partially hydrolyses the nitrile group to a carboxylic acid function. Depending on the pH, acidification results in either rearranged six-membered ring compounds or acyclic acetals of α-keto esters (Ooms, Bos, Scheeren, & Nivard, 1977).

Polymerization

Ethyl 1-cyanocyclobutanecarboxylate derivatives are used in polymerization. For instance, ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers, synthesized from 1,1-cyclobutanedicarboxylic acid, can undergo free radical polymerization under various conditions, resulting in materials with significant optical clarity and excellent thermal stability (Drujon, Riess, Hall, & Padías, 1993).

Ethylene Research

Ethyl 1-cyanocyclobutanecarboxylate is relevant in ethylene research. Ethylene, a crucial plant hormone, has various roles in plant growth and development. The research on ethylene perception inhibitors like 1-methylcyclopropene, derived from similar compounds, contributes significantly to understanding ethylene's role in ripening and senescence of fruits and vegetables (Watkins, 2006).

Oxidative Scission

Research indicates that compounds like ethyl 1-cyanocyclobutanecarboxylate can undergo oxidative scission reactions, leading to the formation of new, potentially useful compounds. These reactions, typically involving oxidizing agents like RuO4, can lead to the creation of unique molecular structures with applications in synthetic chemistry (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Photopolymerization

In the field of photopolymerization, derivatives of ethyl 1-cyanocyclobutanecarboxylate have been studied. For example, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, leading to cross-linked oligomers (Pang, Ritter, & Tabatabai, 2003).

Tandem Catalysis

Ethyl 1-cyanocyclobutanecarboxylate is also pertinent in tandem catalysis research. Tandem catalysis processes involving cobalt catalysts can couple ethylene with enynes to form chiral cyclobutane products. This demonstrates the compound's potential in creating complex molecules for use in pharmaceutical synthesis (Pagar & RajanBabu, 2018).

Safety And Hazards

Ethyl 1-cyanocyclobutanecarboxylate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

ethyl 1-cyanocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQDMAYKQBDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298268
Record name ethyl 1-cyanocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyanocyclobutanecarboxylate

CAS RN

28246-87-9
Record name 28246-87-9
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Record name ethyl 1-cyanocyclobutanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-cyanocyclobutane-1-carboxylate
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Synthesis routes and methods I

Procedure details

1-Cyano-cyclobutanecarboxylic acid ethyl ester was prepared from ethyl cyanoacetate (10.0 g, 88.4 mmol) and 1,3-dibromopropane (8.9 ml, 88.5 mmol) in the same manner as 1-cyano-cyclopentanecarboxylic acid ethyl ester giving 1-cyano-cyclobutanecarboxylic acid ethyl ester as a yellow oil (9.03 g, 67%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The method described in Part A of Example 64 was used to treat ethylcyanoacetate (45 mL, 420 mmol) with 1,3-dibromopropane (51 mL, 510 mmol) and potassium carbonate (146 g, 1.06 mol) to provide ethyl 1-cyanocyclobutanecarboxylate as an orange oil containing about 15 mole % 1,2-dibromopropane.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LC Kagumba, J Penelle - Macromolecules, 2005 - ACS Publications
… Attempted polymerizations of ethyl 1-cyanocyclobutanecarboxylate failed under similar or slightly more energetic experimental conditions, with the thiophenolate initiator attacking the …
Number of citations: 14 pubs.acs.org
AV Dobrydnev, MV Popova, N Saffon-Merceron… - …, 2015 - thieme-connect.com
… Ethyl 1-cyanocyclobutanecarboxylate[16] (11, 4.60 g, 30 mmol) was added to solution of NaOH (1.32 g, 33 mmol) in MeOH (40 mL) and the resulting mixture was refluxed for 10 h. The …
Number of citations: 20 www.thieme-connect.com
LC Kagumba - 2001 - search.proquest.com
… dialkyl-1,1-cyclobutanedicarboxylates 5a-c and ethyl 1-cyanocyclobutanecarboxylate 6 … cyclobutane1.1-dicarboxylates 5a-c, ethyl 1-cyanocyclobutanecarboxylate 6, and 1,1-dicyano …
Number of citations: 1 search.proquest.com

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